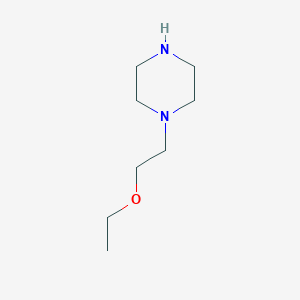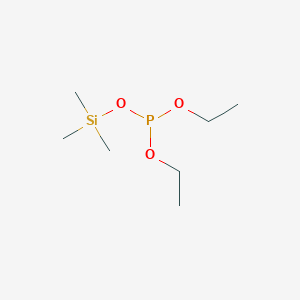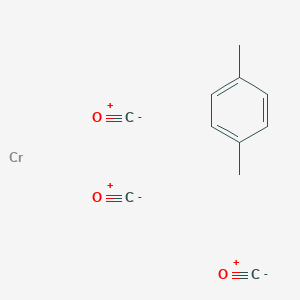
フッ化硫酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium fluorosulfate, also known as potassium fluorosulfonate, is a chemical compound with the formula FSO3K. It is a white crystalline powder that is soluble in water and exhibits acidic properties in solution. This compound is known for its applications in various industrial processes, including electroplating, electronics, optics, and ceramics .
科学的研究の応用
Potassium fluorosulfate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic reactions, facilitating the synthesis of aldehydes, ketones, and esters.
Biology: It plays a role in biochemical studies, particularly in enzyme inhibition assays.
Medicine: Research has explored its potential as an oxidizing agent in drug synthesis.
Industry: It is used in the production of corrosion-resistant coatings and anti-reflective surfaces.
作用機序
. The primary target of potassium fluorosulfate is not well-defined due to the lack of specific studies on this compound. .
Mode of Action
The fluorosulfate ion can be treated as though it were a hydrogen sulfate anion with hydroxyl substituted by fluorine . This suggests that it may interact with its targets in a similar manner to other sulfate ions, although the presence of the fluorine atom could potentially alter these interactions.
Biochemical Pathways
A study on the toxicity of fluorosulfate, a related compound, found that both fluorosulfate and hydrolyzed fluoride ion inhibited multiple enzymes, but only fluorosulfate inhibited glutathione s-transferase (gst) . This suggests that potassium fluorosulfate may also have the potential to inhibit certain enzymes and affect related biochemical pathways.
生化学分析
Biochemical Properties
Potassium fluorosulfate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and sulfatase . Additionally, potassium fluorosulfate interacts with glutathione S-transferase (GST), inhibiting its activity
Cellular Effects
Potassium fluorosulfate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glutathione S-transferase by potassium fluorosulfate can lead to disruptions in cellular detoxification processes . Furthermore, potassium fluorosulfate’s interactions with cholinesterases can impact neurotransmission and muscle function .
Molecular Mechanism
The molecular mechanism of potassium fluorosulfate involves its binding interactions with biomolecules and enzyme inhibition. Potassium fluorosulfate binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition . This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission. Additionally, potassium fluorosulfate’s inhibition of glutathione S-transferase disrupts the detoxification of harmful compounds within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium fluorosulfate can change over time. The compound’s stability and degradation are important factors to consider. Potassium fluorosulfate is relatively stable under physiological conditions, but its interactions with biomolecules can lead to its gradual degradation . Long-term exposure to potassium fluorosulfate in in vitro or in vivo studies has shown potential impacts on cellular function, including enzyme inhibition and disruptions in metabolic processes .
Dosage Effects in Animal Models
The effects of potassium fluorosulfate vary with different dosages in animal models. At lower doses, potassium fluorosulfate may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of potassium fluorosulfate can cause adverse effects such as enzyme inhibition, disruptions in neurotransmission, and potential toxicity to vital organs . Understanding the dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
Potassium fluorosulfate is involved in various metabolic pathways, interacting with enzymes and cofactors. It serves as an intermediary metabolite in the metabolism of sulfuryl fluoride, a fumigant used for pest control .
Transport and Distribution
The transport and distribution of potassium fluorosulfate within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function .
Subcellular Localization
Potassium fluorosulfate exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells .
準備方法
Synthetic Routes and Reaction Conditions: Potassium fluorosulfate is typically synthesized through the reaction of potassium fluoride with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product:
KF+SO3→FSO3K
Industrial Production Methods: In industrial settings, potassium fluorosulfate can be produced by reacting potassium fluoride with sulfuric acid, followed by the removal of water to obtain the anhydrous form. The reaction is as follows:
KF+H2SO4→FSO3K+H2O
Types of Reactions:
Oxidation: Potassium fluorosulfate can act as an oxidizing agent, facilitating the conversion of alcohols to aldehydes and ketones.
Substitution: It can undergo substitution reactions where the fluorosulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols, and the reaction is typically carried out under mild conditions.
Substitution: Reagents such as nucleophiles can be used to replace the fluorosulfate group.
Major Products:
Oxidation: Aldehydes and ketones are the major products formed.
Substitution: Various substituted products depending on the nucleophile used.
類似化合物との比較
Fluorosulfonic Acid (FSO3H): A strong acid used in similar applications but more corrosive.
Sodium Fluorosulfate (NaFSO3): Similar in reactivity but different in solubility and industrial applications.
Uniqueness: Potassium fluorosulfate is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications without the extreme corrosiveness of fluorosulfonic acid .
特性
CAS番号 |
13455-22-6 |
|---|---|
分子式 |
FHKO3S |
分子量 |
139.17 g/mol |
InChI |
InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4); |
InChIキー |
FKWIINXRTKQRQG-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)F.[K+] |
異性体SMILES |
[O-]S(=O)(=O)F.[K+] |
正規SMILES |
OS(=O)(=O)F.[K] |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for Potassium Fluorosulfate and related compounds?
A1: The Raman and infrared spectra of Potassium Fluorosulfate have been measured from 33 to 4000 cm−1. [] Additionally, the infrared spectra of Calcium, Zinc, Cupric, and Ferric Fluorosulfates have also been measured in the same range. [] This data provides valuable insights into the vibrational modes and bonding characteristics of these compounds.
Q2: Can Potassium Fluorosulfate be used in superacid systems, and if so, what is its role?
A2: Yes, Potassium Fluorosulfate ([Fsa]) can be a component in various superacid systems. Research has explored its use in systems like Sulfuric acid-[Fsa], [Fsa]-Sulfur trioxide, and [Fsa]-Antimony pentafluoride. [] The Hammett acidity function, a measure of acidity in highly acidic solutions, was determined for these systems, indicating the strong acidic nature of Potassium Fluorosulfate-containing superacid mixtures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)





![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)





